1-ethyl-4-iodo-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H8IN3 and a molecular weight of 237.04 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-1H-pyrazol-5-amine typically involves the iodination of 1-ethyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-ethyl-1H-pyrazol-5-amine with iodine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is investigated for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Lacks the iodine atom, making it less reactive in halogen bonding.
4-Iodo-1H-pyrazol-5-amine: Similar structure but without the ethyl group, affecting its solubility and reactivity.
1-Methyl-4-iodo-1H-pyrazol-5-amine: The methyl group instead of the ethyl group alters its steric and electronic properties.
Uniqueness: 1-Ethyl-4-iodo-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and interaction profiles compared to its analogs .
Properties
CAS No. |
1247944-28-0 |
---|---|
Molecular Formula |
C5H8IN3 |
Molecular Weight |
237 |
Purity |
95 |
Origin of Product |
United States |
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